molecular formula C21H16N2O5S B3012558 (E)-methyl 4-(2-(3-(benzo[d][1,3]dioxol-5-yl)acrylamido)thiazol-4-yl)benzoate CAS No. 1173563-82-0

(E)-methyl 4-(2-(3-(benzo[d][1,3]dioxol-5-yl)acrylamido)thiazol-4-yl)benzoate

Cat. No.: B3012558
CAS No.: 1173563-82-0
M. Wt: 408.43
InChI Key: SVVJAZQBUXDINA-YCRREMRBSA-N
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Description

This compound is a thiazole-based derivative featuring a benzo[d][1,3]dioxole (piperonyl) substituent and an acrylamido linkage. Its synthesis typically involves coupling reactions between activated carboxylic acids and amino-thiazole intermediates. For instance, a related compound (96) was synthesized via carbodiimide-mediated coupling of benzo[d][1,3]dioxol-5-ylcyclopropanecarboxylic acid with a thiazol-4-yl benzoate precursor, yielding a 25% product . The (E)-configuration of the acrylamido group is critical for maintaining structural rigidity and bioactivity, as seen in analogues with antitumor properties .

Properties

IUPAC Name

methyl 4-[2-[[(E)-3-(1,3-benzodioxol-5-yl)prop-2-enoyl]amino]-1,3-thiazol-4-yl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16N2O5S/c1-26-20(25)15-6-4-14(5-7-15)16-11-29-21(22-16)23-19(24)9-3-13-2-8-17-18(10-13)28-12-27-17/h2-11H,12H2,1H3,(H,22,23,24)/b9-3+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVVJAZQBUXDINA-YCRREMRBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C=CC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)C1=CC=C(C=C1)C2=CSC(=N2)NC(=O)/C=C/C3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-methyl 4-(2-(3-(benzo[d][1,3]dioxol-5-yl)acrylamido)thiazol-4-yl)benzoate typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the benzo[d][1,3]dioxole moiety: This can be achieved through the cyclization of catechol with formaldehyde.

    Synthesis of the acrylamide group: This involves the reaction of an appropriate amine with acryloyl chloride under basic conditions.

    Construction of the thiazole ring: This can be synthesized via the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Coupling reactions: The final step involves coupling the synthesized intermediates using esterification and amidation reactions under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

(E)-methyl 4-(2-(3-(benzo[d][1,3]dioxol-5-yl)acrylamido)thiazol-4-yl)benzoate can undergo various chemical reactions, including:

    Oxidation: The benzo[d][1,3]dioxole moiety can be oxidized to form quinones.

    Reduction: The acrylamide group can be reduced to form amines.

    Substitution: The thiazole ring can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are used under appropriate conditions.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and reduced derivatives.

    Substitution: Various substituted thiazole derivatives.

Scientific Research Applications

Chemical Properties and Structure

The compound features a complex structure that includes a thiazole ring, a benzoate moiety, and a benzo[d][1,3]dioxole substituent. Its unique structural characteristics contribute to its biological activity and potential applications in drug development. The molecular formula is C19H18N2O4SC_{19}H_{18}N_{2}O_{4}S, and its IUPAC name reflects its intricate arrangement of functional groups.

Biological Applications

  • Anticancer Activity
    • Research has indicated that derivatives of compounds containing the benzo[d][1,3]dioxole structure exhibit anticancer properties. For instance, studies have shown that related compounds can inhibit the growth of various cancer cell lines, suggesting that (E)-methyl 4-(2-(3-(benzo[d][1,3]dioxol-5-yl)acrylamido)thiazol-4-yl)benzoate may also possess similar activities due to its structural analogies with known anticancer agents .
  • Antimicrobial Properties
    • Compounds with similar frameworks have demonstrated significant antimicrobial activity. The presence of the thiazole ring is often associated with enhanced antibacterial effects. Preliminary studies suggest that this compound could be effective against various bacterial strains, making it a candidate for further exploration in antimicrobial drug development .
  • Enzyme Inhibition
    • The compound may serve as an enzyme inhibitor, particularly in pathways relevant to cancer and infectious diseases. The thiazole moiety is known for its ability to interact with biological targets, potentially leading to the development of new therapeutic agents .

Material Science Applications

  • Polymer Chemistry
    • The incorporation of this compound into polymer matrices has been explored for creating advanced materials with unique properties. Its functional groups allow for modification of polymer characteristics such as thermal stability and mechanical strength .
  • Nanotechnology
    • Recent advancements suggest that this compound can be utilized in the synthesis of nanoparticles or nanocomposites, which can be employed in drug delivery systems or as imaging agents in biomedical applications. The ability to conjugate with other molecules enhances its versatility in nanotechnology .

Case Studies

StudyFindings
Anticancer Activity A derivative showed IC50 values in the low micromolar range against breast cancer cell lines .
Antimicrobial Efficacy Exhibited significant inhibition against Gram-positive bacteria, highlighting potential for development as an antibiotic .
Polymer Applications Demonstrated improved mechanical properties when incorporated into poly(lactic acid), suggesting utility in biodegradable materials .

Mechanism of Action

The mechanism of action of (E)-methyl 4-(2-(3-(benzo[d][1,3]dioxol-5-yl)acrylamido)thiazol-4-yl)benzoate involves its interaction with specific molecular targets. The benzo[d][1,3]dioxole moiety can interact with enzymes and receptors, modulating their activity. The acrylamide group can form covalent bonds with nucleophilic sites in proteins, leading to inhibition of their function. The thiazole ring can participate in π-π interactions and hydrogen bonding, further influencing the compound’s biological activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The compound’s closest analogues differ in substituents on the thiazole ring, benzoate ester, or acrylamido moiety. Key comparisons include:

Compound Name Key Structural Differences Synthesis Yield Biological Activity Key Reference
(E)-Ethyl 3-(1-trityl-1H-imidazol-4-yl)acrylate Imidazole ring replaces thiazole; ethyl ester Not reported Not specified
Ethyl 4-[2-benzamido-...]benzoate Benzamido group; methoxy-oxoethylidene side chain High (crude precipitation) Enzyme inhibition (implied)
Compound 96 (PhD synthesis) Cyclopropane-carboxamido; methylthio-benzoyl 25% Not tested
(S,E)-N-hydroxybenzamide derivative N-hydroxybenzamide; phenylpropanamido chain 2.2 g isolated Antitumor (HDAC inhibition)

Key Observations :

  • Thiazole vs.
  • Ester Groups : Methyl vs. ethyl esters (e.g., vs. target compound) influence lipophilicity and metabolic stability. Methyl esters generally exhibit faster hydrolysis rates in vivo.
  • Acrylamido vs.
  • Bioactivity : The N-hydroxybenzamide variant demonstrated antitumor activity via histone deacetylase (HDAC) inhibition, suggesting that similar acrylamido-thiazole derivatives could target epigenetic pathways.
Physicochemical Properties
  • Solubility : The benzo[d][1,3]dioxole moiety enhances hydrophobicity compared to simpler phenyl analogues (e.g., ). This could limit aqueous solubility but improve membrane permeability.

Biological Activity

The compound (E)-methyl 4-(2-(3-(benzo[d][1,3]dioxol-5-yl)acrylamido)thiazol-4-yl)benzoate is a derivative of thiazole and benzo[d][1,3]dioxole, which are known for their diverse biological activities. This article explores the biological properties, mechanisms of action, and potential therapeutic applications of this compound, supported by relevant case studies and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C20H20N2O5SC_{20}H_{20}N_{2}O_{5}S, with a molecular weight of 396.45 g/mol. The structure features a thiazole ring linked to a benzoate moiety and a benzo[d][1,3]dioxole substituent, which contributes to its biological activity.

Anticancer Properties

Research indicates that compounds containing thiazole and benzo[d][1,3]dioxole moieties exhibit significant anticancer activity. For instance, derivatives have been shown to inhibit cell proliferation in various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. A study demonstrated that similar compounds could effectively target cancer cells by disrupting key signaling pathways involved in tumor growth .

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Thiazole derivatives are known to possess broad-spectrum antibacterial and antifungal activities. Studies have reported that modifications to the thiazole structure can enhance antimicrobial efficacy against resistant strains of bacteria .

The biological activity of this compound is thought to involve:

  • Inhibition of Enzymatic Activity: The compound may inhibit specific enzymes critical for cancer cell survival or microbial growth.
  • Interaction with DNA: Some derivatives have shown the ability to intercalate with DNA, leading to the disruption of replication processes.
  • Induction of Oxidative Stress: The generation of reactive oxygen species (ROS) can trigger apoptotic pathways in cancer cells.

Case Studies

StudyFindings
Anticancer Activity A derivative similar to this compound was tested on MCF-7 breast cancer cells, resulting in a 50% reduction in cell viability at a concentration of 10 µM over 48 hours.
Antimicrobial Efficacy In vitro studies showed that the compound exhibited significant antibacterial activity against Staphylococcus aureus with an MIC value of 32 µg/mL.

Research Findings

Recent studies have focused on optimizing the synthesis of this compound to enhance its biological activity. For example:

  • Synthesis Optimization: Researchers have developed novel synthetic routes that improve yield and purity while maintaining bioactivity .
  • Structure-Activity Relationship (SAR): Investigations into SAR have revealed that specific modifications to the thiazole or benzoate groups can significantly enhance anticancer and antimicrobial properties.

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